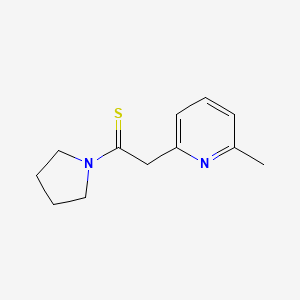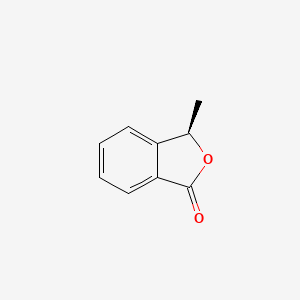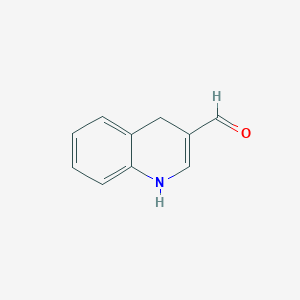
1,4-Dihydroquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aldehyde group at the 3-position and a dihydro group at the 1,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihydroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Riley reaction, which is used to synthesize quinoline-2-carbaldehyde and 1,4-dihydroquinoline-2-carbaldehyde derivatives . This reaction typically involves the use of selenium dioxide as an oxidizing agent under reflux conditions. Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo a series of reactions to form the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The quinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicine: Quinolines, including this compound, are known for their antimalarial, antibacterial, and antiviral activities. They are used in the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The quinoline ring system allows the compound to interact with enzymes and receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The specific molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
Quinoline-2-carbaldehyde: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities.
Quinolone antibiotics: A class of synthetic antibiotics with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1,4-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,6-7,11H,5H2 |
InChI-Schlüssel |
JPZIBAJGRPFSMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


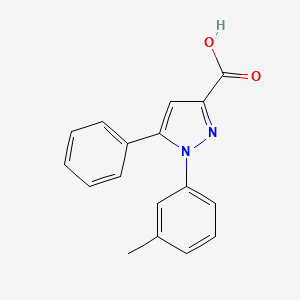

![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
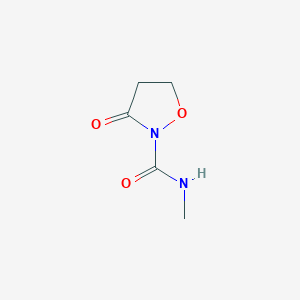
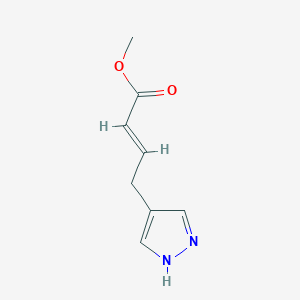
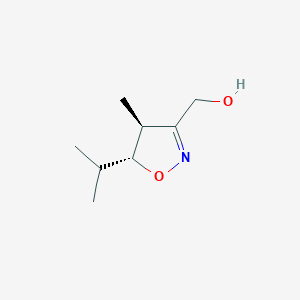

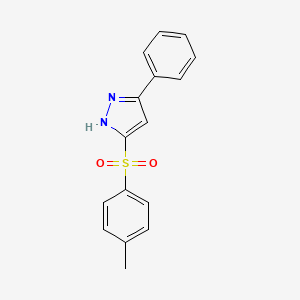
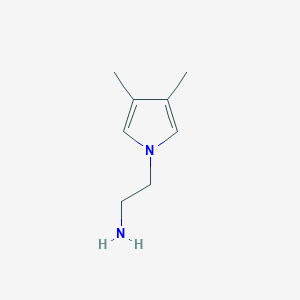
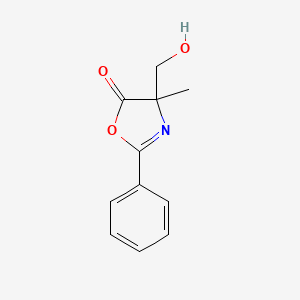
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
